molecular formula C11H7BrCl2OS B8273271 (2-Bromo-5-chloro-3-thienyl)(3-chlorophenyl)methanol CAS No. 1014644-80-4

(2-Bromo-5-chloro-3-thienyl)(3-chlorophenyl)methanol

Cat. No. B8273271
M. Wt: 338.0 g/mol
InChI Key: VLDOMAFTKZMPSS-UHFFFAOYSA-N
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Patent
US08969394B2

Procedure details

To a solution of (2-bromo-5-chloro-3-thienyl)(3-chlorophenyl)methanol from Example 1, Step 4 (2.50 g, 7.40 mmol) in dichloromethane at r.t. was added trifluoroacetic acid (5.70 mL, 74.0 mmol) (a red solution formed) followed by triethylsilane (5.91 mL, 37.0 mmol) (red solution turned into yellow) and the mixture was stirred at r.t. for 30 min. and concentrated. The residue was co-evaporated with toluene and then pumped under high vacuum. The crude was purified by flash chromatography (100% hexanes) to give the desired product as a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.91 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([Cl:16])=[CH:5][C:6]=1[CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=1)O.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>ClCCl>[Br:1][C:2]1[S:3][C:4]([Cl:16])=[CH:5][C:6]=1[CH2:7][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1SC(=CC1C(O)C1=CC(=CC=C1)Cl)Cl
Name
Quantity
5.7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.91 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (100% hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1SC(=CC1CC1=CC(=CC=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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